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TRIS(I-PROPYLCYCLOPENTADIENYL)CERIUM

Atomic Layer Deposition Precursor Reactivity Cerium Oxide

TRIS(I-PROPYLCYCLOPENTADIENYL)CERIUM, commonly abbreviated as Ce(iPrCp)₃, is a homoleptic Ce(III) organometallic compound in the metallocene family, categorized as a volatile precursor for atomic layer deposition (ALD) and chemical vapor deposition (CVD) of cerium-containing thin films. It features three isopropyl-substituted cyclopentadienyl ligands coordinated to a Ce(III) center, imparting sufficient volatility for vapor-phase delivery at moderate temperatures (evaporation at ~135 °C; boiling point 210–230 °C under reduced pressure).

Molecular Formula C24H33Ce
Molecular Weight 461.644
CAS No. 122528-16-9
Cat. No. B570030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTRIS(I-PROPYLCYCLOPENTADIENYL)CERIUM
CAS122528-16-9
Molecular FormulaC24H33Ce
Molecular Weight461.644
Structural Identifiers
SMILESCC(C)[C]1[CH][CH][CH][CH]1.CC(C)[C]1[CH][CH][CH][CH]1.CC(C)[C]1[CH][CH][CH][CH]1.[Ce]
InChIInChI=1S/3C8H11.Ce/c3*1-7(2)8-5-3-4-6-8;/h3*3-7H,1-2H3;
InChIKeyNBVPNPPIUYKBCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TRIS(I-PROPYLCYCLOPENTADIENYL)CERIUM (CAS 122528-16-9): A Volatile Ce(III) Organometallic ALD/CVD Precursor for Cerium Oxide Thin Films


TRIS(I-PROPYLCYCLOPENTADIENYL)CERIUM, commonly abbreviated as Ce(iPrCp)₃, is a homoleptic Ce(III) organometallic compound in the metallocene family, categorized as a volatile precursor for atomic layer deposition (ALD) and chemical vapor deposition (CVD) of cerium-containing thin films [1]. It features three isopropyl-substituted cyclopentadienyl ligands coordinated to a Ce(III) center, imparting sufficient volatility for vapor-phase delivery at moderate temperatures (evaporation at ~135 °C; boiling point 210–230 °C under reduced pressure) [2]. Unlike the widely used β-diketonate cerium precursor Ce(thd)₄, Ce(iPrCp)₃ is reactive toward water as an oxidant, eliminating the need for ozone and enabling thermal ALD processes with H₂O [3].

Why Generic Ce Precursors Cannot Simply Replace TRIS(I-PROPYLCYCLOPENTADIENYL)CERIUM in ALD Processes


Cerium ALD precursors are not interchangeable because their reactivity with specific oxidants, thermal stability windows, and evaporation behavior fundamentally dictate process viability. The most common alternative, Ce(thd)₄ (a Ce(IV) β-diketonate), is unreactive toward water and mandates ozone as the oxygen source, which adds process complexity, equipment corrosion risk, and potential for substrate oxidation in sensitive device integrations [1]. Ce(iPrCp)₃, by contrast, reacts directly with H₂O, enabling simpler thermal ALD without plasma or ozone [2]. The unsubstituted analog CeCp₃ lacks the isopropyl steric shielding that enhances Ce(iPrCp)₃ thermal stability during vapor delivery, while heteroleptic variants such as Ce(iPrCp)₂(N-iPr-amd) may require extended precursor pulse times (>7 s) to achieve saturation and can suffer from partial surface decomposition [3]. Quantitative differentiation evidence below substantiates why this compound's specific ligand architecture translates into measurable process advantages.

Quantitative Differentiation Evidence for TRIS(I-PROPYLCYCLOPENTADIENYL)CERIUM vs. Closest Cerium ALD Precursor Alternatives


Oxidant Compatibility: H₂O Reactivity of Ce(iPrCp)₃ vs. Mandatory O₃ for Ce(thd)₄

Ce(iPrCp)₃ undergoes the hydrolysis half-reaction with de-ionized water to deposit CeO₂ films in thermal ALD mode, whereas Ce(thd)₄—the most widely used cerium β-diketonate precursor—is inert toward water and requires the stronger oxidant ozone (O₃) to achieve film growth [1]. This difference eliminates the need for an ozone generator, reduces equipment corrosion, and avoids substrate oxidation when using Ce(iPrCp)₃ [2]. The comparison rests on published ALD studies using Ce(iPrCp)₃/H₂O at 250 °C [1] versus Ce(thd)₄/O₃ at 175–375 °C [3].

Atomic Layer Deposition Precursor Reactivity Cerium Oxide

Evaporation Residue: Clean Mass Loss Profile of Ce(iPrCp)₃ vs. Ce(thd)₄ Residue

Thermogravimetric-differential thermal analysis (TG-DTA) of Ce(iPrCp)₃ demonstrates clean evaporation with negligible residue, a property explicitly noted as a key advantage for reproducible vapor delivery [1]. The precursor contained in a stainless steel bubbler was evaporated at 135 °C to produce sufficient vapor pressure, with delivery lines heated to 145–150 °C to prevent condensation [2]. In contrast, Ce(thd)₄ (a Ce(IV) β-diketonate) typically leaves non-volatile decomposition residues during TG analysis, which can clog delivery lines and reduce process reproducibility in multi-wafer manufacturing environments [3].

Thermogravimetric Analysis Precursor Volatility ALD Precursor Screening

ALD Growth Rate: ~3 Å/cycle for Ce(iPrCp)₃/H₂O vs. 0.32 Å/cycle for Ce(thd)₄/O₃

Thermal ALD of CeO₂ using Ce(iPrCp)₃ and water at 200 °C achieves a growth rate of approximately 3 Å/cycle, as reported in a dedicated process optimization study [1]. This represents nearly an order-of-magnitude higher GPC compared to the widely adopted Ce(thd)₄/O₃ process, which yields only 0.32 Å/cycle within its ALD temperature window of 175–250 °C [2]. Even the recently developed amidinate precursor (N-iPr-AMD)₃Ce with O₃ achieves ~2.8 Å/cycle but does so at a higher temperature (220–255 °C) and still requires ozone [3].

Growth Per Cycle ALD Process Optimization Throughput

Substrate Nucleation: Zero Nucleation Delay of Ce(iPrCp)₃ PE-ALD on Silicon

In plasma-enhanced ALD mode, Ce(iPrCp)₃ with O₂ plasma exhibits linear film growth as a function of cycle number with no nucleation delay on Si substrates [1]. Nucleation delay—an incubation period during which no net film growth occurs—is a common problem for many metal-organic ALD precursors on semiconductor surfaces, including certain β-diketonates and homoleptic Cp complexes, and can lead to thickness non-uniformity in ultrathin (<5 nm) films [2]. The absence of nucleation delay with Ce(iPrCp)₃ ensures that the desired film thickness is achieved from the first ALD cycle, critical for gate dielectric applications where precise sub-nanometer thickness control is required [1].

Nucleation Delay Film Uniformity Interface Quality

Thermal Stability Window: Ce(iPrCp)₃ Boiling Point 210–230 °C Enabling Robust Delivery Without Decomposition

Ce(iPrCp)₃ exhibits a boiling point of 210–230 °C under reduced pressure, with the precursor remaining thermally stable well above its practical evaporation temperature of 135 °C, as confirmed by TG-DTA analysis showing no decomposition exotherms [1][2]. This wide gap between evaporation and decomposition temperatures (~75–95 °C) provides a robust process window for reproducible vapor delivery without thermal degradation. The unsubstituted analog CeCp₃ (tris(cyclopentadienyl)cerium) and smaller alkyl-substituted variants such as Ce(EtCp)₃ may exhibit narrower stability margins or reduced volatility due to weaker intermolecular interactions in the solid state [3].

Precursor Thermal Stability Vapor Delivery Process Window

Substrate Temperature Range: Low-Temperature ALD Capability (150–250 °C) of Ce(iPrCp)₃

Ce(iPrCp)₃ enables CeO₂ ALD at substrate temperatures as low as 150 °C when paired with H₂O, extending to 250 °C, providing a wide operational window compatible with thermally sensitive substrates and back-end-of-line (BEOL) CMOS processing constraints . This compares favorably with the Ce(thd)₄/O₃ process which has a narrower ALD window of 175–250 °C and requires ozone [1], and with Ce(thd)₃(phen)/O₃ which operates only at 225–275 °C [2]. The ability to deposit high-quality CeO₂ at 150 °C is particularly significant for integration with polymer substrates, flexible electronics, and temperature-sensitive III-V channel materials.

Low-Temperature Deposition Thermally Sensitive Substrates CMOS Integration

Optimal Research and Industrial Application Scenarios for TRIS(I-PROPYLCYCLOPENTADIENYL)CERIUM Based on Evidence-Based Differentiation


High-k Gate Dielectric CeO₂ ALD on Ge and III-V Channel Materials in Advanced CMOS

Ce(iPrCp)₃ with H₂O enables ALD of CeO₂ gate dielectrics at 150–250 °C on Ge substrates without ozone exposure, preserving the sensitive Ge interface from oxidation [1]. The zero nucleation delay ensures precise EOT control in sub-2-nm dielectric stacks, while the ~3 Å/cycle growth rate provides acceptable throughput for R&D and pilot-scale fabrication . Ce-doped HfO₂ films deposited using Ce(iPrCp)₃/TDMAH/H₂O have demonstrated stable interfacial layers (Ge¹⁺/Ge³⁺) with improved electrical properties, confirming the precursor's suitability for high-κ/metal gate integration [1].

Solid Oxide Fuel Cell (SOFC) Cathode Interlayers via Low-Temperature ALD

ALD CeO₂ deposited using Ce(iPrCp)₃ and H₂O at 200 °C has been successfully applied as a cathode interlayer on YSZ electrolytes in SOFCs. The resulting cells exhibited a 45% increase in maximum power density at 450 °C, a 76% increase in exchange current density, and a 20× improvement in durability after 24 hours of operation compared to cells without the interlayer [1]. This application leverages the precursor's H₂O compatibility and low-temperature deposition capability to coat porous, high-aspect-ratio electrode structures conformally.

Photocatalytic TiO₂ Enhancement with Conformal CeO₂ ALD Coatings on Nanoparticles

Ce(iPrCp)₃ has been demonstrated for ALD of CeO₂ on TiO₂ nanoparticles in a fluidized bed reactor at 250 °C using water as the co-reactant. A 40-cycle CeO₂ coating (40Ce/TiO₂) produced a more than three-fold enhancement in photocatalytic activity for methylene blue degradation under UV light compared to uncoated TiO₂ [1]. The precursor's clean evaporation with no residue is critical in this application, as any non-volatile decomposition products would contaminate the high-surface-area nanoparticle bed and block active sites.

Microelectronic Memory and Neuromorphic Device Fabrication with PE-ALD CeO₂

PE-ALD CeO₂ films deposited from Ce(iPrCp)₃ and O₂ plasma exhibit polycrystalline cubic phase, near-stoichiometric composition, and excellent electrical properties after O₂ annealing—including reduced interface state density (Dit), hysteresis, effective oxide charge (Qeff), and leakage current density [1]. These film properties, combined with the precursor's clean evaporation and self-saturation behavior, make it a viable candidate for high-κ dielectric layers in DRAM capacitors, resistive switching memory (RRAM), and artificial synaptic devices where film quality and conformality are paramount.

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